molecular formula C14H21NO3 B13873164 N,N-diethyl-2,3-dimethoxy-6-methylbenzamide

N,N-diethyl-2,3-dimethoxy-6-methylbenzamide

Cat. No.: B13873164
M. Wt: 251.32 g/mol
InChI Key: JFMYQVXEEZUMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2,3-dimethoxy-6-methylbenzamide is an organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is a derivative of benzamide and is characterized by the presence of diethyl, dimethoxy, and methyl groups attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2,3-dimethoxy-6-methylbenzamide typically involves the reaction of 2,3-dimethoxy-6-methylbenzoic acid with diethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of green solvents and catalysts is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2,3-dimethoxy-6-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2,3-dimethoxy-6-methylbenzamide is unique due to the presence of both dimethoxy and methyl groups, which enhance its solubility and reactivity compared to other benzamide derivatives. This makes it particularly useful in applications requiring specific solubility and stability profiles .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

N,N-diethyl-2,3-dimethoxy-6-methylbenzamide

InChI

InChI=1S/C14H21NO3/c1-6-15(7-2)14(16)12-10(3)8-9-11(17-4)13(12)18-5/h8-9H,6-7H2,1-5H3

InChI Key

JFMYQVXEEZUMTL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.